molecular formula C24H38N4O4S B193673 Azamulin CAS No. 76530-44-4

Azamulin

Numéro de catalogue B193673
Numéro CAS: 76530-44-4
Poids moléculaire: 478.6 g/mol
Clé InChI: FMHQJXGMLMSMLC-WBUYAQKGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Azamulin is a pleuromutilin antibiotic . It is not marketed in the US or Europe as of 2021 . In pharmacological studies, it is used as an inhibitor of the liver enzymes CYP3A4 and CYP3A5 .


Synthesis Analysis

Azamulin is a selective, irreversible inhibitor of cytochrome P450 (CYP) 3A isoforms . It is at least 50-fold less potent against CYP2J2 and 100-fold less effective against all other CYP isoforms . Azamulin potently blocks the hydroxylation of testosterone .


Molecular Structure Analysis

The underlying sites and mechanisms for cooperativity, an X-ray crystal structure of 3A5 was determined with two azamulin molecules in the active site that are stacked in an antiparallel orientation . One azamulin resides proximal to the heme in a pose similar to the 3A4–azamulin complex .


Chemical Reactions Analysis

Azamulin (3 µM) was found to significantly inhibit CYP3A4/5 (>90%), whereas other P450 enzymes were not affected (less than 20% inhibition) .


Physical And Chemical Properties Analysis

Azamulin has a molecular formula of C24H38N4O4S and a molecular weight of 478.65 .

Applications De Recherche Scientifique

Selective Inhibition of Human CYP3A

Azamulin, an azole derivative of the pleuromutilin class, demonstrates potent and selective inhibition of human cytochromes P450 (CYP3A). This inhibition is observed to be at least 100-fold lower for all other non-CYP3A enzymes except CYP2J2, which is about 50-fold lower. The inhibition potency of azamulin on CYP3A is significantly higher compared to other P450 enzymes, making it a valuable tool for studying the metabolism of xenobiotics (Stresser et al., 2004).

Application in Human Hepatocytes

Azamulin is utilized to determine the contribution of CYP3A4/5 to drug metabolic clearance in human hepatocytes. It has been validated as a specific CYP3A inhibitor, inhibiting CYP3A4/5 significantly while not affecting other P450 enzymes. This indicates its effectiveness in providing accurate estimation of CYP3A4/5 contribution in metabolic clearance of new chemical entities, essential for anticipating drug-drug interaction risks (Chanteux et al., 2020).

Antibacterial Research Developments

Azamulin has shown excellent potency against Gram-positive and some Gram-negative bacteria. However, its development was discontinued after Phase I trials. The main challenges in the pleuromutilin class, including azamulin, are susceptibility to metabolism, moderate bioavailability, and potent cytochrome P450 inhibition (Bronson & Barrett, 2001).

Quantitative Evaluation of Drug Clearance

Azamulin, as a specific CYP3A4 mechanism-based inhibitor (MBI), enables direct and quantitative measurement of CYP3A4 contributions to drug biotransformation. This approach, compared with traditional methods, offers greater accuracy and specificity in evaluating CYP3A4's role in drug metabolism (Parmentier et al., 2017).

Challenges in Antifungal Drug Resistance

The widespread use and multiple applications of azoles, including azamulin, have accelerated the evolution of resistance in many environments, posing a significant risk in human health care from opportunistic fungal pathogens. This highlights the need for improved stewardship and new antifungal discovery (Fisher et al., 2018).

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Azamulin is a promising compound for future research due to its selective inhibition of CYP3A4/5 . This could be particularly useful in drug development, as accurate estimation of CYP3A4/5 contribution in drug clearance is essential to anticipate the risk of drug-drug interactions and select the appropriate candidate for clinical development .

Propriétés

IUPAC Name

[(1S,2R,3S,4R,6R,7R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O4S/c1-6-22(4)11-16(32-17(30)12-33-21-26-20(25)27-28-21)23(5)13(2)7-9-24(14(3)19(22)31)10-8-15(29)18(23)24/h13-14,16,18-19,31H,6-12H2,1-5H3,(H3,25,26,27,28)/t13-,14+,16-,18+,19+,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHQJXGMLMSMLC-WBUYAQKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)CSC4=NNC(=N4)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@H]([C@@]2([C@@H](CC[C@@]3([C@H]2C(=O)CC3)[C@H]([C@@H]1O)C)C)C)OC(=O)CSC4=NNC(=N4)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301046434
Record name Azamulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301046434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azamulin

CAS RN

76530-44-4
Record name Azamulin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076530444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azamulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301046434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2R,3S,4R,6R,7R,8R,14R)-4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxotricyclo[5.4.3.01,8]tetradec-6-yl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZAMULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/875AQ866X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azamulin
Reactant of Route 2
Reactant of Route 2
Azamulin
Reactant of Route 3
Azamulin
Reactant of Route 4
Reactant of Route 4
Azamulin
Reactant of Route 5
Azamulin
Reactant of Route 6
Reactant of Route 6
Azamulin

Citations

For This Compound
364
Citations
DM Stresser, MI Broudy, T Ho, CE Cargill… - Drug Metabolism and …, 2004 - ASPET
… We tested the inhibition potency of azamulin toward 18 … Inhibition of CYP3A by azamulin appeared sigmoidal and … of azamulin as a selective inhibitor of human CYP3A in vitro. …
Number of citations: 151 dmd.aspetjournals.org
H Chanteux, M Rosa, C Delatour, J Nicolaï… - Drug Metabolism and …, 2020 - ASPET
… the use of azamulin as a specific CYP3A inhibitor in human hepatocytes. Azamulin (3 µM) was … Because human hepatocytes were used as a test system, the effect of azamulin on other …
Number of citations: 3 dmd.aspetjournals.org
MH Hsu, EF Johnson - Journal of Biological Chemistry, 2022 - ASBMB
… with two azamulin molecules in the active site that are stacked in an antiparallel orientation. One azamulin resides proximal to the heme in a pose similar to the 3A4–azamulin complex. …
Number of citations: 5 www.jbc.org
IF Sevrioukova - International journal of molecular sciences, 2019 - mdpi.com
Human cytochrome P450 3A4 (CYP3A4) is the most important drug-metabolizing enzyme. Some drugs and natural compounds can act as suicide (mechanism-based) inactivators of …
Number of citations: 17 www.mdpi.com
S Uehara, M Shimizu, H Suemizu… - Drug Metabolism and …, 2023 - Elsevier
… However, the homotropic cooperative binding of azamulin to human P450 3A5 has been … of azamulin in humans, to the best of our knowledge, the plasma C max value of azamulin in …
Number of citations: 3 www.sciencedirect.com
DM Stresser, CJ Patten, SS Dehal, MI Broudy… - Proceedings of the 11th …, 2002
Number of citations: 1
HM Work, SE Kandel, JN Lampe - The FASEB Journal, 2022 - Wiley Online Library
… Recent studies report that CYP3cide, clobetasol propionate, and azamulin are specific inhibitors … We discovered that azamulin was unable to selectively inhibit any of the CYP3As, but …
Number of citations: 3 faseb.onlinelibrary.wiley.com
ES Perloff, AK Mason, SS Dehal, AP Blanchard… - Xenobiotica, 2009 - Taylor & Francis
… , and CYP3A4/midazolam/testosterone/ketoconazole/azamulin/verapamil/diltiazem. IC 50 shift … For rapid acting inhibitors, such as azamulin/CYP3A4 and tienilic acid/CYP2C9, the IC 50 …
Number of citations: 96 www.tandfonline.com
D Stresser, T Ho, C Cargill… - DRUG …, 2003 - … AVE, NEW YORK, NY 10016 USA
Number of citations: 0
R Mitra, OB Goodman Jr - The Prostate, 2015 - Wiley Online Library
… azamulin, an irreversible CYP3A inhibitor. All cell lines were treated with 5 μM and 10 μM concentration of azamulin … This difference may be related to the non-specificity of azamulin as it …
Number of citations: 22 onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.